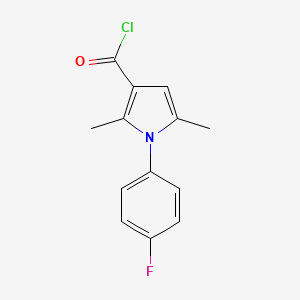![molecular formula C18H19N5OS B10798495 [3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798495.png)
[3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-142 is a compound belonging to the aminothienopyrimidine series, which has been investigated for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration .
Preparation Methods
The synthesis of OSM-S-142 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the thiophene starting material synthesis . The reaction conditions often involve the use of boronic acids and various halogenated reagents to achieve the desired structure
Chemical Reactions Analysis
OSM-S-142 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving halogenated reagents, are common in the synthesis and modification of OSM-S-142.
Common reagents used in these reactions include boronic acids, halogenated reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OSM-S-142 has been primarily investigated for its potential antimalarial properties. It has shown moderate activity against the malaria parasite Plasmodium falciparum in various studies . Additionally, the compound is of interest in the field of medicinal chemistry for the development of new therapeutic agents. Its unique structure and potential biological activity make it a valuable compound for further research in chemistry, biology, and medicine.
Mechanism of Action
The exact mechanism of action of OSM-S-142 is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in the malaria parasite’s life cycle. The compound may inhibit key enzymes or disrupt essential biological processes within the parasite, leading to its antimalarial activity .
Comparison with Similar Compounds
OSM-S-142 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and potential biological activities. Some of the similar compounds include:
OSM-S-106: Another compound in the aminothienopyrimidine series with potential antimalarial properties.
TCMDC 132385: A compound with a similar structure that has shown mild activity in biological evaluations.
Compared to these similar compounds, OSM-S-142 may offer unique advantages in terms of its specific structure and potential biological activity
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[3-(4-aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N5OS/c1-22-5-7-23(8-6-22)18(24)13-4-2-3-12(9-13)15-10-14-16(25-15)17(19)21-11-20-14/h2-4,9-11H,5-8H2,1H3,(H2,19,20,21) |
InChI Key |
USHWEAINWXCOHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC4=C(S3)C(=NC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[8-[2-(3-Chlorophenyl)ethylamino]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798418.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798424.png)
![1'-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798425.png)
![3-[4-(difluoromethoxy)phenyl]-N-[(1R)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798426.png)

![3-[4-(difluoromethoxy)phenyl]-N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798436.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-morpholin-4-ylmethanone](/img/structure/B10798458.png)
![4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10798464.png)
![6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798469.png)
![4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798474.png)
![6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798475.png)

![6-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798493.png)
![3-[4-(Dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798496.png)
